N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features an indole core, a tetrazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation, using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
Cyclohexyl Group Addition: The cyclohexyl group is introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Tetrazole Ring Formation: The tetrazole ring is typically formed by reacting an azide with a nitrile under acidic conditions.
Final Coupling: The final step involves coupling the indole derivative with the tetrazole-cyclohexyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions are common at the indole core, especially at the 3-position.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its indole core is known for interacting with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on its interaction with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various receptors, modulating their activity, while the tetrazole ring can interact with metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide shares similarities with other indole derivatives, such as indomethacin and tryptophan.
Tetrazole-containing compounds: Losartan, an angiotensin II receptor antagonist, also contains a tetrazole ring.
Uniqueness
What sets this compound apart is its combination of an indole core with a tetrazole ring and a cyclohexyl group. This unique structure allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C21H28N6O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C21H28N6O2/c1-29-13-12-26-11-8-17-18(6-5-7-19(17)26)23-20(28)14-21(9-3-2-4-10-21)15-27-16-22-24-25-27/h5-8,11,16H,2-4,9-10,12-15H2,1H3,(H,23,28) |
InChI Key |
FXDCAUVFDNNEHG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
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